![molecular formula C10H9ClN4S B2675942 n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine CAS No. 7120-02-7](/img/structure/B2675942.png)
n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine has been confirmed by its physicochemical properties and spectroanalytical data . The InChI code for this compound is 1S/C10H9ClN4S/c11-7-3-1-6 (2-4-7)8-5-16-10 (14-8)15-9 (12)13/h1-5H, (H4,12,13,14,15) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 252.72 g/mol . The compound has a topological polar surface area of 106 Ų and a complexity of 262 . The compound is not metabolized and has a half-life of 7-8 hours .
Applications De Recherche Scientifique
Synthesis and Modification
Modified Guanidines as Chiral Superbases
Guanidines, including compounds structurally related to N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine, have been investigated for their potential as chiral superbases. For example, modified guanidines have been prepared through cyclization of protected thiourea intermediates, yielding various iminoimidazolidines and related guanidines (Isobe et al., 2000). Such compounds show promise in the field of asymmetric synthesis.
Potential as Antibacterials
Research on guanidine derivatives, including those similar to this compound, has revealed their potential as antibacterial agents. For instance, certain guanidines have shown effectiveness against various bacterial strains, including B. subtilis, S. aureus, and E. coli (Bhargava & Choubey, 1970).
Biochemical and Chemical Properties
- Electronic Structure Analysis: Studies on the electronic structure of 2-(thiazol-2-yl)guanidine units, similar to those in this compound, indicate that these compounds exhibit a preferred tautomeric state and might possess hidden divalent N(I) character. This aspect is crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry (Bhatia et al., 2012).
Anticancer Applications
- Guanidino-containing Drugs in Cancer Chemotherapy: CHS 828, a compound structurally related to this compound, has been explored as an anticancer agent. It inhibits mitochondrial function and induces cell death in various cancer models. CHS 828 and other guanidino-containing drugs are notable for their unique mechanism of action compared to standard chemotherapeutic drugs (Ekelund, Nygren, & Larsson, 2001).
Antiviral Applications
- Inhibition of Enterovirus Replication: The compound TBZE-029, bearing similarity to this compound, has demonstrated its ability to inhibit enterovirus replication. This indicates the potential of related guanidine compounds in antiviral therapy (De Palma et al., 2008).
Orientations Futures
While there is limited information on the specific future directions of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine, compounds containing a thiazole nucleus have been the focus of medicinal chemists due to their broad spectrum of pharmacological activities . This suggests potential future research directions in exploring the pharmacological properties of this compound and its derivatives.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOBYKMDDDYFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2675859.png)
![5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B2675860.png)
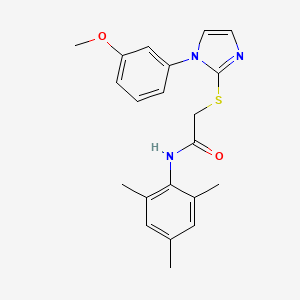




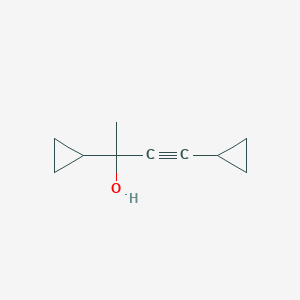
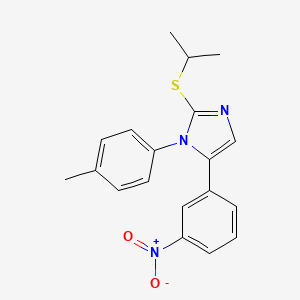
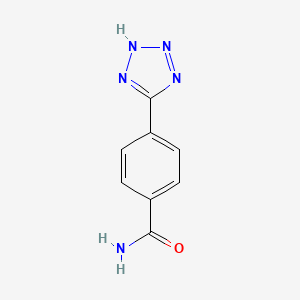
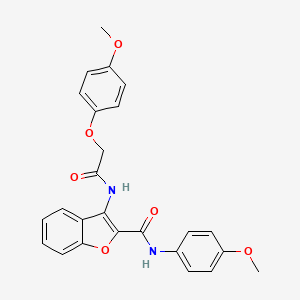
![3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2675880.png)

![N-(4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2675882.png)
